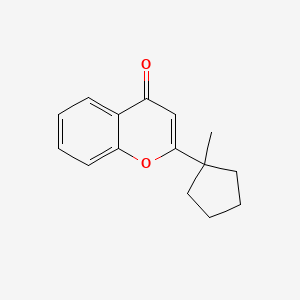![molecular formula C19H16S B14127464 [1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)
[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl(p-tolyl)sulfane: is an organic compound that features a biphenyl group and a p-tolyl group connected through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane typically involves the reaction of biphenyl-4-thiol with p-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding thiol
Substitution: Functionalized aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane are investigated for their therapeutic potential. The compound’s ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane involves its interaction with molecular targets through its sulfur atom and aromatic rings. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Additionally, the biphenyl and p-tolyl groups can engage in π-π interactions with aromatic residues in biological molecules, further influencing their function.
Comparación Con Compuestos Similares
Biphenyl-4-thiol: A precursor to [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane, used in similar synthetic applications.
p-Tolyl sulfide: Another sulfur-containing compound with a similar structure but different reactivity and applications.
Diphenyl sulfide: A related compound with two phenyl groups connected by a sulfur atom, used in various chemical syntheses.
Uniqueness: [1,1’-Biphenyl]-4-yl(p-tolyl)sulfane is unique due to the combination of biphenyl and p-tolyl groups, which impart distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H16S |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-methyl-4-(4-phenylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C19H16S/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14H,1H3 |
Clave InChI |
HZOKIJIQLRNFRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)

![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)



![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)

